3-Chloro-5-fluoroisonicotinaldehyde
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Overview
Description
3-Chloro-5-fluoroisonicotinaldehyde is an aromatic heterocyclic compound with the molecular formula C₆H₃ClFNO. It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are replaced by chlorine and fluorine atoms, respectively. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoroisonicotinaldehyde typically involves the halogenation of isonicotinaldehyde. One common method is the direct chlorination and fluorination of isonicotinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that include the preparation of intermediate compounds. These intermediates are then subjected to halogenation reactions under optimized conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
Oxidation: 3-Chloro-5-fluoroisonicotinic acid.
Reduction: 3-Chloro-5-fluoroisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-fluoroisonicotinaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: As a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoroisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloroisonicotinaldehyde
- 5-Fluoroisonicotinaldehyde
- 3-Bromo-5-fluoroisonicotinaldehyde
Comparison
Compared to its analogs, 3-Chloro-5-fluoroisonicotinaldehyde exhibits unique properties due to the combined presence of chlorine and fluorine atoms. These halogens can influence the compound’s reactivity, stability, and biological activity. For instance, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the chlorine atom can increase its electrophilicity and reactivity in substitution reactions .
Properties
IUPAC Name |
3-chloro-5-fluoropyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPVMCTUXLWQJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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